molecular formula C8H12N2 B1457751 (2,5-Dimethylpyridin-3-YL)methylamine CAS No. 1393546-03-6

(2,5-Dimethylpyridin-3-YL)methylamine

Cat. No.: B1457751
CAS No.: 1393546-03-6
M. Wt: 136.19 g/mol
InChI Key: ZVEIYQFNPZDZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. This compound has garnered interest in scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of (2,5-Dimethylpyridin-3-YL)methylamine can be achieved through various methods. One efficient synthetic route involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically catalyzed by palladium and can produce the desired pyridine derivatives in moderate to good yields . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2,5-Dimethylpyridin-3-YL)methylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-Dimethylpyridin-3-YL)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylpyridin-3-YL)methylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

(2,5-Dimethylpyridin-3-YL)methylamine can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share a similar pyridine ring structure but differ in their substituents and functional groups.

    Thiophene derivatives: These compounds have a five-membered ring with sulfur and exhibit different chemical properties and applications.

    Piperidine derivatives: These compounds contain a six-membered ring with nitrogen and are widely used in pharmaceuticals. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.

Properties

IUPAC Name

(2,5-dimethylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEIYQFNPZDZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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